4-(5-bromo-2-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
Overview
Description
4-(5-bromo-2-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-2-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 5-bromo-2-fluorobenzaldehyde, which is then subjected to a series of reactions including cyclization and oxidation to form the final product. The reaction conditions often involve the use of catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromo-2-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its reduced form, altering its chemical properties.
Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-(5-bromo-2-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-bromo-2-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone: This compound shares structural similarities but differs in its chemical properties and biological activities.
2-bromo-5-fluorophenol: Another related compound with distinct applications and reactivity.
Uniqueness
4-(5-bromo-2-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione stands out due to its unique chromene structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrFO4/c20-9-5-6-14(21)12(7-9)13-8-15(22)25-19-16(13)17(23)10-3-1-2-4-11(10)18(19)24/h1-7,13H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWMOAZFJLMXNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C(=O)C3=CC=CC=C3C2=O)OC1=O)C4=C(C=CC(=C4)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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